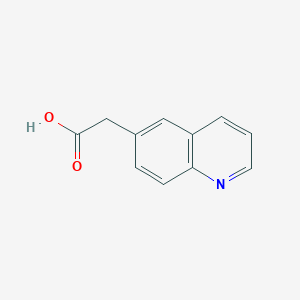

2-(Quinolin-6-YL)acetic acid

Descripción general

Descripción

2-(Quinolin-6-YL)acetic acid is a compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, quinoline derivatives have been noted for their diverse chemical reactivity .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not provided in the retrieved sources.Aplicaciones Científicas De Investigación

Antiviral Applications : Derivatives of 2-(Quinolin-3-yl) acetic acid are identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block the integrase interactions with viral DNA and its cellular cofactor LEDGF, thereby cooperatively inhibiting HIV-1 replication. They block multiple steps of HIV-1 integration, offering potential for further development as antiretroviral compounds (J. Kessl et al., 2012).

Agricultural Use : Derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid have been studied for their potential as low-toxic stimulators of rhizogenesis in plant microclonal propagation. These derivatives have shown high stimulating effects on rhizogenesis in vitro in Paulownia explants, indicating their potential utility in agriculture (M. Zavhorodnii et al., 2022).

Chemical Analysis and Synthesis : The synthesis and structural analysis of various quinoline derivatives, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been a subject of study. These analyses include spectroscopic characterization and theoretical studies using methods like density functional theory (DFT), providing insights into their structural and vibrational properties (E. Romano et al., 2012).

Pharmacological Research : Research into novel quinoxalinones as aldose reductase (ALR2) inhibitors indicates that some derivatives, including 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid, show potent and selective effects. These compounds also exhibit antioxidant activity, relevant for combating diabetic complications (X. Qin et al., 2015).

Antimicrobial Applications : Certain 2-(Quinolin-4-yloxy)acetamides have shown to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. These compounds have demonstrated intracellular activity against the bacilli in infected macrophages, indicating their potential in tuberculosis treatment (K. Pissinate et al., 2016).

Safety and Hazards

Mecanismo De Acción

- Quinoline derivatives, including 2-(Quinolin-6-YL)acetic acid, have been investigated for their potential in anticancer drug development .

- These compounds may inhibit tumor growth through various mechanisms, such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Its versatility makes it an intriguing compound for drug discovery and development . 🌟

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes and proteins . For instance, some quinoline derivatives have been found to inhibit PDE10A, an enzyme involved in signal transduction

Cellular Effects

The cellular effects of 2-(Quinolin-6-YL)acetic acid are currently unknown. Quinoline derivatives have been found to have various effects on cells. For example, some quinoline derivatives have been found to inhibit the release of certain enzymes in cells

Molecular Mechanism

Quinoline derivatives are known to exert their effects through various mechanisms, such as binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet. It is known that quinoline derivatives can have various effects in animal models, depending on the dosage

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

2-quinolin-6-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVILHFXMRQYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472649 | |

| Record name | 2-(QUINOLIN-6-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-34-4 | |

| Record name | 2-(QUINOLIN-6-YL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-6-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

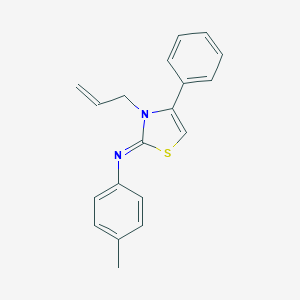

![2-Phenyl-6-methylthiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid ethyl ester](/img/structure/B348466.png)

![N-[3-(propan-2-yloxy)propyl]quinazolin-4-amine](/img/structure/B348468.png)

![Ethyl 2-[acetyl(methyl)amino]-3-thienylcarbamate](/img/structure/B348480.png)

![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)

![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)